1-(1H-Imidazol-1-yl)-2-phenylethanone
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Overview
Description
1-(1H-Imidazol-1-yl)-2-phenylethanone is an organic compound that features an imidazole ring attached to a phenyl group through an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method is the condensation reaction between imidazole and phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(1H-Imidazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(1H-Imidazol-1-yl)-2-phenylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential metabolic pathways in microorganisms, leading to their death . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, inducing apoptosis .
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)-2-phenylethanone can be compared with other imidazole derivatives such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but is attached to a benzaldehyde group.
1-(4-Methoxyphenyl)-1H-imidazole: This derivative features a methoxy group on the phenyl ring and is used in catalytic processes and as a precursor for various pharmaceuticals.
2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group attached to the imidazole ring and is used in the synthesis of polymers and as a solvent.
The uniqueness of this compound lies in its ethanone linkage, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-phenylethanone |
InChI |
InChI=1S/C11H10N2O/c14-11(13-7-6-12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
ZKDFUMIDVJJJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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